molecular formula C15H17NO4S B2549522 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate CAS No. 2034271-29-7

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate

Cat. No.: B2549522
CAS No.: 2034271-29-7
M. Wt: 307.36
InChI Key: QQRKZAZQTPHSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate typically involves multiple steps, starting with the preparation of the thiophene and furan derivatives. These intermediates are then coupled through a series of reactions, including condensation and cyclization reactions. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional ketone or aldehyde groups, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, such as:

  • 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate
  • 2,3,4-Trisubstituent thiophene derivatives
  • Indole derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate is a compound with significant potential in various biological applications. Its unique structure, which includes thiophene and furan moieties, suggests diverse biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with a molecular formula of C15H17NO4SC_{15}H_{17}NO_4S and a molecular weight of 307.4 g/mol . The structure features multiple functional groups that contribute to its reactivity and biological activity.

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems. The presence of thiophene and furan rings is known to enhance the compound's ability to interact with biological targets, possibly through:

  • Enzyme Inhibition : Many thiophene derivatives act as enzyme inhibitors, potentially affecting pathways related to disease processes.
  • Receptor Binding : The structural components may facilitate binding to specific receptors involved in cellular signaling.

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-1-oxo have shown promising antimicrobial properties. For example, studies have demonstrated that derivatives containing thiophene and furan exhibit significant activity against various bacterial strains.

CompoundMIC (µg/mL)Target Organism
2-Methyl Compound20Staphylococcus aureus
2-Methyl Compound40Escherichia coli

These results suggest that modifications to the structure can enhance antimicrobial efficacy .

Antiviral Activity

The antiviral potential of this compound has been highlighted in studies focusing on its effects against viruses such as HIV and other RNA viruses. For instance, derivatives with similar structural features have been evaluated for their ability to inhibit viral replication.

CompoundEC50 (µM)Virus
2-Methyl Compound3.98HIV Type 1
2-Methyl Compound58.7Tobacco Mosaic Virus

These findings underline the therapeutic promise of this compound in developing antiviral agents .

Study on Antiviral Efficacy

In a comparative study involving various thiophene derivatives, the compound exhibited a notable EC50 value against HIV Type 1, indicating a high level of activity compared to other tested compounds. The therapeutic index was also favorable, suggesting a low cytotoxicity profile .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial activity against multi-drug resistant strains of bacteria. The study reported that the compound had MIC values significantly lower than conventional antibiotics, showcasing its potential as an alternative treatment option .

Properties

IUPAC Name

[2-methyl-1-oxo-1-[(5-thiophen-2-ylfuran-2-yl)methylamino]propan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-9-11-6-7-12(19-11)13-5-4-8-21-13/h4-8H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRKZAZQTPHSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.